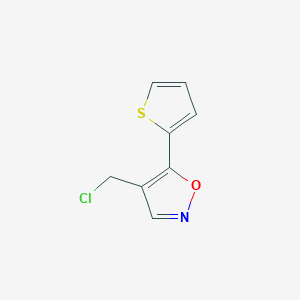

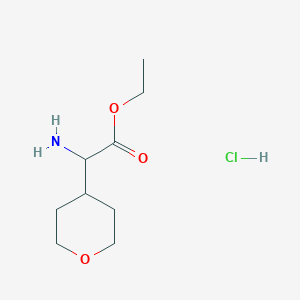

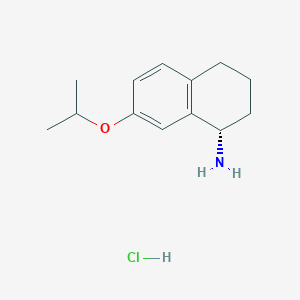

![molecular formula C8H8BrN3 B1376687 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1216309-40-8](/img/structure/B1376687.png)

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Descripción general

Descripción

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring makes this compound particularly interesting for various chemical and biological studies .

Mecanismo De Acción

Target of Action

The compound 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been evaluated for their inhibitory activity against various targets such as EGFR and HER2 .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been associated with diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Análisis Bioquímico

Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with DNA, proteins, and other cellular components .

Additionally, this compound has been observed to bind to certain protein kinases, influencing their activity. This binding can modulate signaling pathways that are essential for cell growth and differentiation. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been reported to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Moreover, this compound can influence gene expression by acting as a transcriptional modulator. It has been shown to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting cell death in malignant cells. This dual role in modulating cell signaling and gene expression underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting cell division and inducing cell death .

Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. This activation often involves the formation of a complex with the transcription factor, which then binds to DNA and modulates the transcription of target genes. These molecular interactions highlight the compound’s ability to influence cellular processes at a fundamental level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, the degradation products may exhibit different biological activities compared to the parent compound .

Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes. These adaptive responses can alter the compound’s efficacy and toxicity, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and anti-tumor effects without significant toxicity. At higher doses, it can induce hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window .

Threshold effects have also been observed, where a minimal effective dose is required to achieve the desired biological response. Beyond this threshold, increasing the dose does not proportionally enhance the effect but rather increases the risk of adverse effects. These findings underscore the need for careful dose optimization in preclinical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through several methods. One common approach involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of copper-catalyzed reactions. For instance, copper bromide-mediated aerobic oxidative synthesis can be employed to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Material Science: Due to its unique structural properties, it is also explored for applications in material science.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 6th position.

6-Chloro-2-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine.

6-Bromo-2-ethylimidazo[1,2-a]pyridine: Has an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Propiedades

IUPAC Name |

6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNKLKPIXFOJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

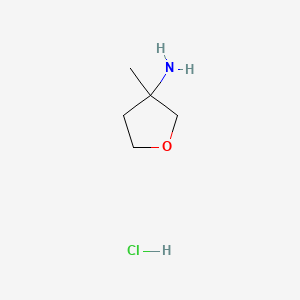

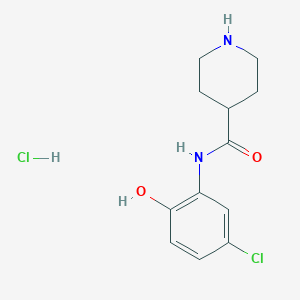

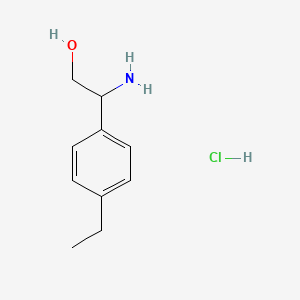

![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)